

Identification of major ADB-PINACA metabolites for forensic analysis

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Compound of Interest

Compound Name: ADB-PINACA

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An In-depth Technical Guide to the Identification of Major **ADB-PINACA** Metabolites for Forensic Analysis

Introduction

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been implicated in numerous forensic cases worldwide. Like many SCRAs, **ADB-PINACA** is extensively metabolized in the human body, making the parent compound often undetectable in biological samples, particularly urine. Therefore, identifying its major metabolites is crucial for reliably demonstrating intake in forensic and clinical toxicology. This guide provides an in-depth overview of the major metabolites of **ADB-PINACA**, presents detailed experimental protocols for their analysis, and visualizes the metabolic pathways and analytical workflows.

Major Metabolites of ADB-PINACA

The metabolism of **ADB-PINACA** primarily occurs through modifications of its N-pentyl side chain. In vitro studies using human hepatocytes have identified numerous metabolites, with the most significant transformations being hydroxylation and subsequent oxidation.^[1] The major metabolic reactions include pentyl hydroxylation, the formation of a ketone through oxidation, and glucuronidation.^[1] In total, up to 19 major metabolites have been identified from human hepatocyte incubations.^[1]

The primary metabolites recommended as optimal markers for confirming **ADB-PINACA** intake are the ketopentyl and hydroxypentyl metabolites.[1] The formation of ketone and mono-hydroxylated products on the pentyl chain represents the main biotransformation pathway.[2] Other identified metabolic pathways include dihydroxylation, carboxylation at the pentyl side chain, and glucuronidation.[3]

Quantitative Data

While extensive quantitative data for **ADB-PINACA** and its metabolites in human samples is not widely published, data from related synthetic cannabinoids can provide context for the concentration ranges typically encountered in forensic casework. The table below summarizes the major identified metabolites of **ADB-PINACA**. A second table provides examples of concentrations and limits of detection for structurally related compounds.

Table 1: Major Identified Metabolites of **ADB-PINACA**

Metabolite Class	Specific Metabolites	Metabolic Reaction	Reference
Hydroxylated Metabolites	Hydroxypentyl-ADB-PINACA	Mono-hydroxylation on the pentyl chain	[1]
Ketone Metabolites	Ketopentyl-ADB-PINACA	Hydroxylation followed by oxidation	[1][2]
Carboxylic Acid Metabolites	ADB-PINACA pentanoic acid	Oxidative defluorination and carboxylation (seen in 5F-analog)	[1]
Glucuronidated Metabolites	Hydroxypentyl-ADB-PINACA glucuronide	Glucuronidation of hydroxylated metabolites	[1]

Table 2: Example Quantitative Data for Related Synthetic Cannabinoids

Compound	Matrix	Concentration / Limit	Notes	Reference
5F-ADB	Postmortem Blood (Central)	Average: 0.29 ng/mL	Parent Compound	[4]
5F-ADB Ester Hydrolysis Metabolite	Postmortem Blood (Central)	Average: 49 ng/mL	Metabolite	[4]
ADB-BUTINACA	Rat Plasma	LLOQ: 1.0 ng/mL, LOD: 0.3 ng/mL	UPLC-MS/MS Method	[5]
Various SCRA (incl. ADB-BUTINACA)	Hair	LLOQ: 1-10 pg/mg, LOD: 0.5-5 pg/mg	UPLC-MS/MS Method	[6]

Experimental Protocols

Effective forensic analysis of **ADB-PINACA** metabolites relies on sensitive and specific analytical methods, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).[7]

Sample Preparation

Sample preparation is critical to remove matrix interferences and concentrate the analytes.[7]

A. Solid-Phase Extraction (SPE) for Urine Samples

- Initial Hydrolysis: To 1 mL of urine, add 50 μ L of a metabolite internal standard mix, 50 μ L of rapid hydrolysis buffer, and 40 μ L of β -glucuronidase (IMCSzyme). Incubate at 55°C for one hour.[8]
- Buffering: Add 1 mL of ammonium carbonate buffer (pH 9.3) and vortex.[8]
- SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PAX, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water.[8]

- Sample Loading: Apply the hydrolyzed sample to the conditioned cartridge.[8]
- Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of ammonium carbonate buffer, and 2 mL of methanol.[8]
- Elution: Elute the analytes with two 1 mL aliquots of 5% formic acid in methanol.[8]
- Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-55°C. Reconstitute the residue in a suitable volume (e.g., 80 µL) of mobile phase for LC-MS analysis.[8][9]

B. Liquid-Liquid Extraction (LLE) for Blood Samples

- Sample Preparation: To 0.5 mL of blood, add 50 µL of a parent compound internal standard mix and 1 mL of a basic buffer (e.g., TRIS HCl, pH 10.2).[8]
- Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 7:3 mixture of 1-chlorobutane:isopropyl alcohol) and mix on a rotator for 15 minutes.[8][9]
- Phase Separation: Centrifuge the sample at ~4200 RPM for 5-10 minutes to separate the organic and aqueous layers.[8][9]
- Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the extract in a mobile phase solution (e.g., 40 µL of methanol followed by 40 µL of 0.2% acetic acid) for analysis.[9]

Instrumental Analysis: LC-HRMS/MS

A. Liquid Chromatography (LC)

- Column: A reversed-phase C18 column is commonly used (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[6]
- Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium formate with 0.2% acetic acid.[9][10]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

- Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up to a high organic percentage to elute the analytes. For example:
 - 0-1 min: 99% A, 1% B
 - 1-18.5 min: Gradient to 1% A, 99% B
 - Hold at 99% B for 1.5 min
 - Return to initial conditions and equilibrate for ~3 min.[\[10\]](#)
- Flow Rate: 0.5 mL/min.[\[10\]](#)
- Column Temperature: 40-60°C.[\[10\]](#)[\[11\]](#)

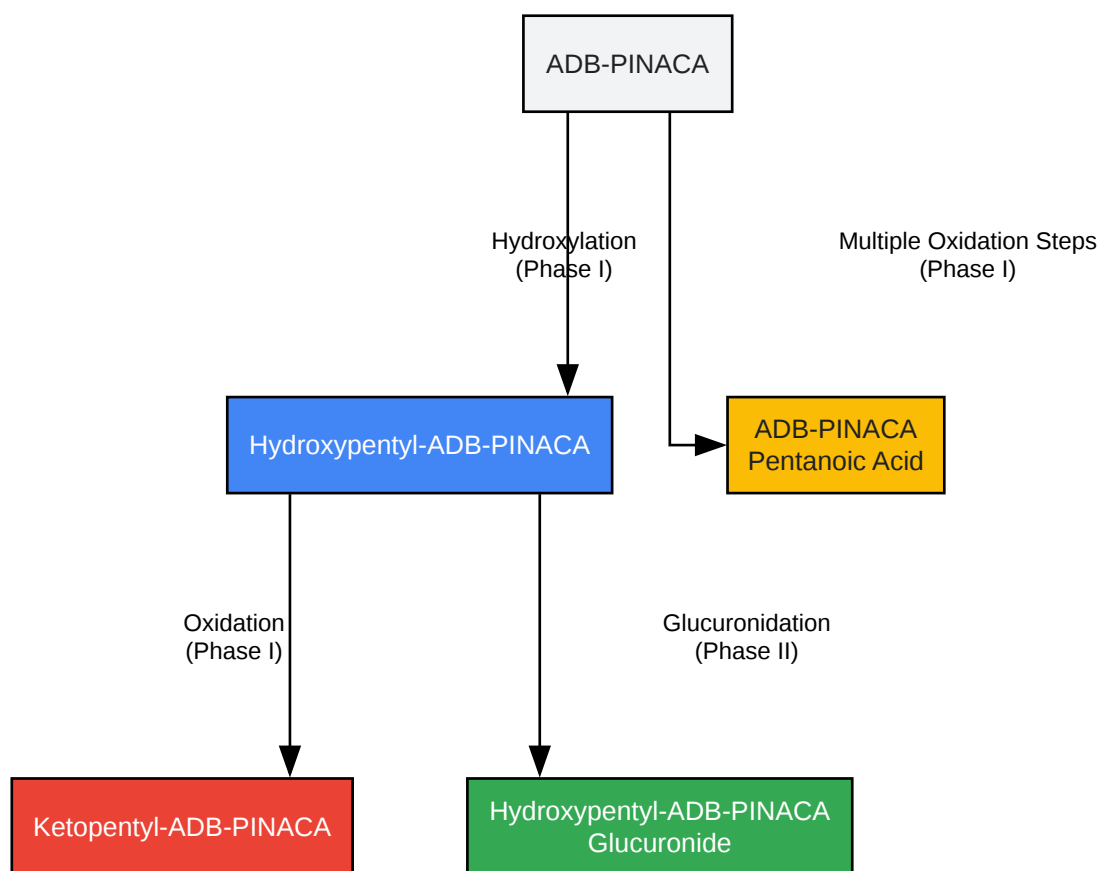
B. High-Resolution Mass Spectrometry (HRMS)

- Ionization: Heated Electrospray Ionization (HESI) in positive mode.[\[8\]](#)
- Scan Mode: Data acquisition is often performed in a full-scan MS mode followed by data-dependent MS/MS (dd-MS2) fragmentation to identify metabolites.[\[10\]](#)
- Scan Range: A typical scan range is m/z 100–950 for MS1 and m/z 50-950 for MS/MS scans.[\[11\]](#)
- Collision Energy: A stepped collision energy (e.g., ramping based on m/z) is often used to ensure comprehensive fragmentation.[\[11\]](#)
- Data Processing: Metabolite identification is achieved by processing the acquired data with specialized software (e.g., Compound Discoverer), searching for expected masses with a narrow mass tolerance (e.g., < 5 ppm).[\[1\]](#)[\[11\]](#)

Visualizations

Metabolic Pathway of ADB-PINACA

The following diagram illustrates the primary metabolic transformations of **ADB-PINACA**.

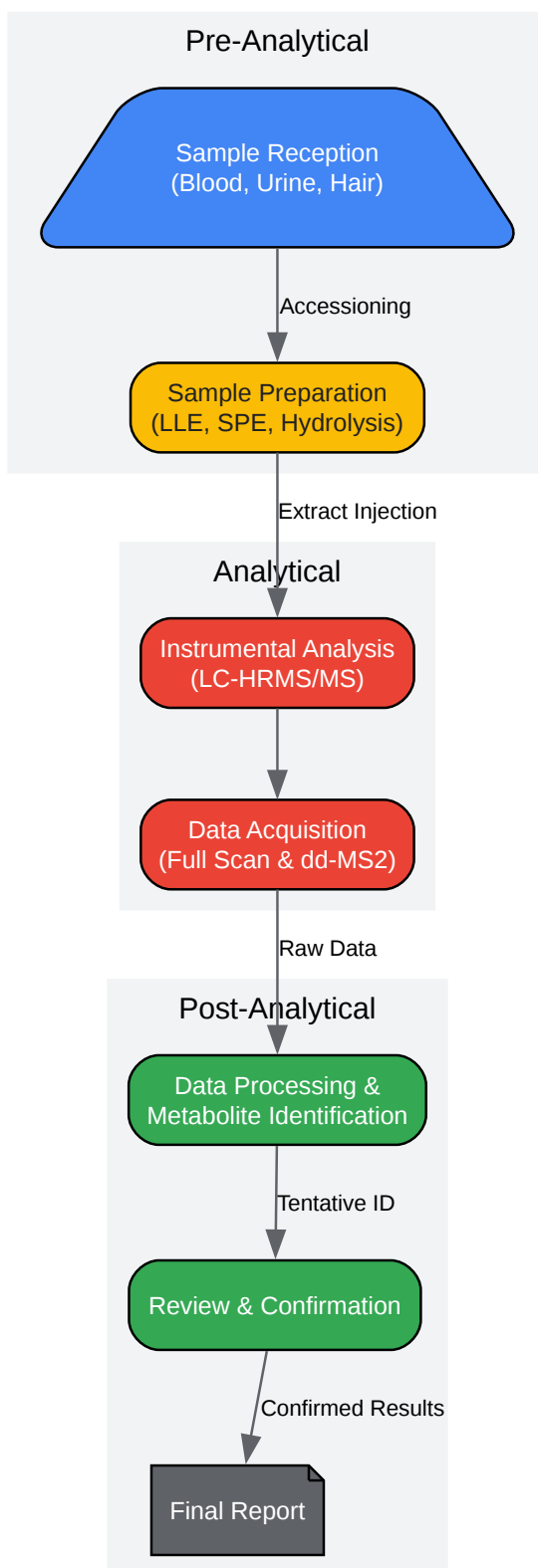


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Caption: Primary metabolic pathways of **ADB-PINACA**.

Forensic Analysis Workflow

This diagram outlines the general workflow for the identification of **ADB-PINACA** metabolites in a forensic laboratory.



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